molecular formula C20H18Br2N2O3 B11099086 ethyl 1-(4-bromophenyl)-4-[(4-bromophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate

ethyl 1-(4-bromophenyl)-4-[(4-bromophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate

Cat. No.: B11099086
M. Wt: 494.2 g/mol
InChI Key: AZOSTQCKRHIBKK-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BROMOANILINO)-1-(4-BROMOPHENYL)-2-METHYL-5-OXO-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE is a complex organic compound with a unique structure that includes bromine atoms, an aniline group, and a pyrrole ring

Preparation Methods

The synthesis of ETHYL 4-(4-BROMOANILINO)-1-(4-BROMOPHENYL)-2-METHYL-5-OXO-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Bromination: Introduction of bromine atoms into the aromatic rings.

    Aniline Formation: Reaction of brominated intermediates with aniline derivatives.

    Pyrrole Ring Formation: Cyclization reactions to form the pyrrole ring structure.

    Esterification: Formation of the ethyl ester group.

Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

ETHYL 4-(4-BROMOANILINO)-1-(4-BROMOPHENYL)-2-METHYL-5-OXO-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.

    Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 4-(4-BROMOANILINO)-1-(4-BROMOPHENYL)-2-METHYL-5-OXO-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

    Biological Studies: The compound is used in research to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BROMOANILINO)-1-(4-BROMOPHENYL)-2-METHYL-5-OXO-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE involves its interaction with specific molecular targets. The bromine atoms and the aniline group play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The pyrrole ring structure contributes to the compound’s stability and reactivity.

Comparison with Similar Compounds

ETHYL 4-(4-BROMOANILINO)-1-(4-BROMOPHENYL)-2-METHYL-5-OXO-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE can be compared with similar compounds such as:

    ETHYL 2-(4-BROMOANILINO)ACETATE: Similar in structure but lacks the pyrrole ring.

    ETHYL 4-(4-BROMOANILINO)BENZOATE: Contains a benzoate group instead of the pyrrole ring.

    N-(4-BROMOPHENYL)-N-(4-CARBETHOXYPHENYL)AMINE: Similar aromatic structure but different functional groups.

The uniqueness of ETHYL 4-(4-BROMOANILINO)-1-(4-BROMOPHENYL)-2-METHYL-5-OXO-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE lies in its combination of bromine atoms, aniline group, and pyrrole ring, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H18Br2N2O3

Molecular Weight

494.2 g/mol

IUPAC Name

ethyl 4-(4-bromoanilino)-1-(4-bromophenyl)-2-methyl-5-oxopyrrole-2-carboxylate

InChI

InChI=1S/C20H18Br2N2O3/c1-3-27-19(26)20(2)12-17(23-15-8-4-13(21)5-9-15)18(25)24(20)16-10-6-14(22)7-11-16/h4-12,23H,3H2,1-2H3

InChI Key

AZOSTQCKRHIBKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C=C(C(=O)N1C2=CC=C(C=C2)Br)NC3=CC=C(C=C3)Br)C

Origin of Product

United States

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